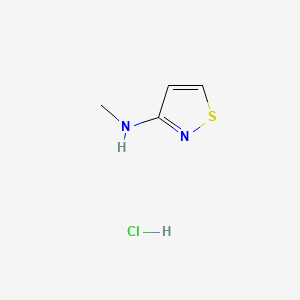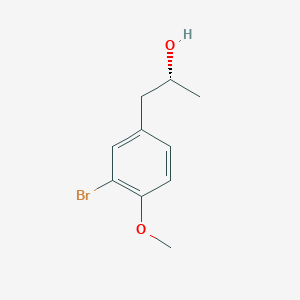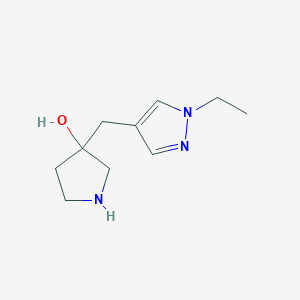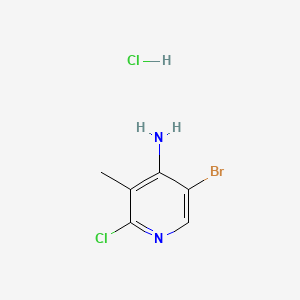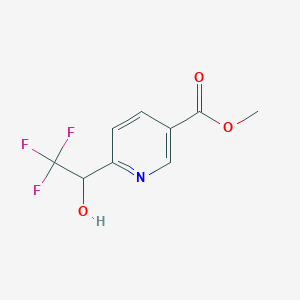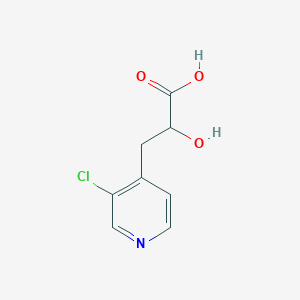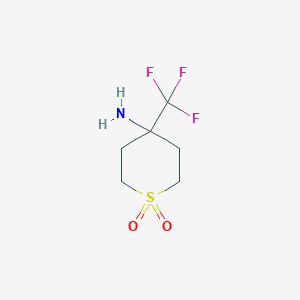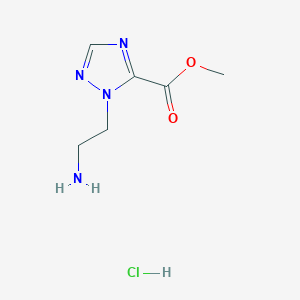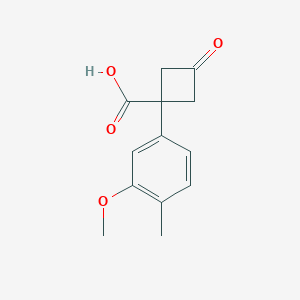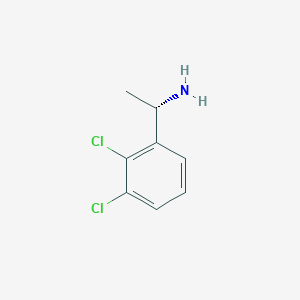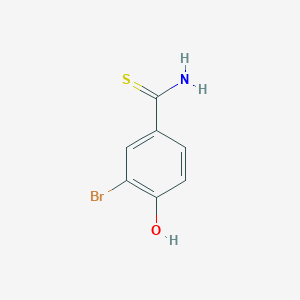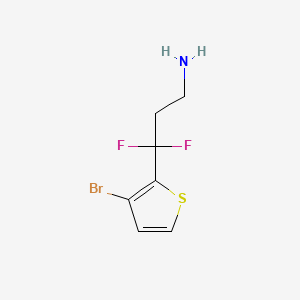
3-(3-Bromothiophen-2-yl)-3,3-difluoropropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromothiophen-2-yl)-3,3-difluoropropan-1-amine is a compound that features a bromothiophene ring substituted with a difluoropropan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromothiophen-2-yl)-3,3-difluoropropan-1-amine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 3-bromothiophene.
Formation of Difluoropropan-1-amine: The difluoropropan-1-amine moiety can be synthesized through the reaction of 3,3,3-trifluoropropene with ammonia or an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromothiophen-2-yl)-3,3-difluoropropan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Substituted Thiophenes: Resulting from nucleophilic substitution.
Oxidized Thiophenes: Formed through oxidation reactions.
Coupled Products: From cross-coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
3-(3-Bromothiophen-2-yl)-3,3-difluoropropan-1-amine has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 3-(3-Bromothiophen-2-yl)-3,3-difluoropropan-1-amine depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its mechanism would depend on the molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: A simpler analog without the difluoropropan-1-amine group.
3,3-Difluoropropan-1-amine: Lacks the bromothiophene moiety.
Thiophene Derivatives: Various thiophene-based compounds with different substituents.
Uniqueness
3-(3-Bromothiophen-2-yl)-3,3-difluoropropan-1-amine is unique due to the combination of bromothiophene and difluoropropan-1-amine, which imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and potential biological activities .
Properties
Molecular Formula |
C7H8BrF2NS |
|---|---|
Molecular Weight |
256.11 g/mol |
IUPAC Name |
3-(3-bromothiophen-2-yl)-3,3-difluoropropan-1-amine |
InChI |
InChI=1S/C7H8BrF2NS/c8-5-1-4-12-6(5)7(9,10)2-3-11/h1,4H,2-3,11H2 |
InChI Key |
AIBCAHUBEKZBCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)C(CCN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


